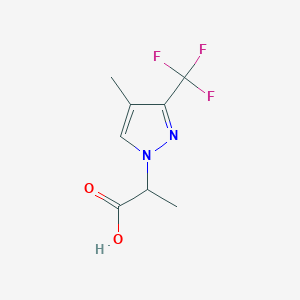

2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethyl groups are often used in the field of medicinal chemistry due to their unique physicochemical properties . They can enhance the biological activity and physical properties of compounds, making them an important subgroup of fluorinated compounds .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a topic of ongoing research. Various methods have been reported for synthesizing similar compounds . For instance, the Suzuki–Miyaura coupling reaction is commonly used in the synthesis of organoboron compounds .Chemical Reactions Analysis

Trifluoromethyl-containing compounds are involved in a variety of chemical reactions. For example, they can participate in palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups can influence the properties of the compound they are part of .Applications De Recherche Scientifique

Synthesis and pKa Determination

A pivotal study by Jones et al. (1996) explores the synthesis of a series of trifluoromethylazoles, including compounds structurally related to 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid. This research notably includes the determination of pKa values of acidic and basic trifluoromethyl heterocycles using 19F NMR spectroscopy. The study's findings have implications for the application of these compounds in measuring pH in biological media, showcasing their potential for research in biochemistry and environmental science (Jones et al., 1996).

Heterocyclization from Levulinic Acid

Flores et al. (2014) report on the efficient heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate and its analogs into isoxazole and pyrazole derivatives, representing a new class of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates. This synthesis pathway from levulinic acid underlines the synthetic versatility and potential application of such compounds in developing new pharmaceuticals and materials (Flores et al., 2014).

Catalytic Synthesis of Pyrazoles

Ghashang et al. (2013) describe a novel, thermally efficient, and solvent-free method for synthesizing a series of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives. This method involves the condensation of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives with coumarin-3-carboxylic acid, employing pentafluorophenylammonium triflate as a catalyst. The process highlights an innovative approach to creating compounds with potential applications in medicine and agriculture due to their antimicrobial activity (Ghashang et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-4-3-13(5(2)7(14)15)12-6(4)8(9,10)11/h3,5H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNYPKTTZIVUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(F)(F)F)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)

![3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2681415.png)

![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)

![3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B2681426.png)

![4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681427.png)

![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)